molecular formula C13H17NO2 B14940853 N~1~-(4-Isopropoxybenzyl)acrylamide

N~1~-(4-Isopropoxybenzyl)acrylamide

Cat. No.: B14940853
M. Wt: 219.28 g/mol
InChI Key: LGUCPEXMKIBJKQ-UHFFFAOYSA-N
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Description

N~1~-(4-Isopropoxybenzyl)acrylamide is an organic compound that belongs to the class of acrylamides It features an acrylamide group attached to a benzyl ring substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Isopropoxybenzyl)acrylamide typically involves the reaction of 4-isopropoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Isopropoxybenzylamine+Acryloyl chlorideN 1 -(4-Isopropoxybenzyl)acrylamide+HCl\text{4-Isopropoxybenzylamine} + \text{Acryloyl chloride} \rightarrow \text{N~1~-(4-Isopropoxybenzyl)acrylamide} + \text{HCl} 4-Isopropoxybenzylamine+Acryloyl chloride→N 1 -(4-Isopropoxybenzyl)acrylamide+HCl

Industrial Production Methods

While specific industrial production methods for N1-(4-Isopropoxybenzyl)acrylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Isopropoxybenzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone.

    Reduction: The acrylamide group can be reduced to form an amine.

    Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Hydrogenation using a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products Formed

    Oxidation: Formation of 4-isopropoxybenzyl ketone.

    Reduction: Formation of N1-(4-isopropoxybenzyl)amine.

    Substitution: Formation of various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N~1~-(4-Isopropoxybenzyl)acrylamide has several scientific research applications:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Materials Science: Incorporated into materials to impart unique characteristics such as thermal stability or responsiveness to environmental changes.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N1-(4-Isopropoxybenzyl)acrylamide depends on its application. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long chains. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropylacrylamide: Known for its use in temperature-responsive hydrogels.

    N-Benzylacrylamide: Similar structure but lacks the isopropoxy group.

    N-(4-Methoxybenzyl)acrylamide: Similar structure with a methoxy group instead of an isopropoxy group.

Uniqueness

N~1~-(4-Isopropoxybenzyl)acrylamide is unique due to the presence of the isopropoxy group, which can impart distinct chemical and physical properties compared to its analogs. This makes it valuable for specific applications where these properties are desirable.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C13H17NO2/c1-4-13(15)14-9-11-5-7-12(8-6-11)16-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15)

InChI Key

LGUCPEXMKIBJKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC(=O)C=C

Origin of Product

United States

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